molecular formula C19H22N2O2 B4975301 1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol

1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol

Cat. No.: B4975301
M. Wt: 310.4 g/mol
InChI Key: QJUDJMQXBQEPNK-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)15-7-9-17(10-8-15)23-12-16(22)11-21-13-20-18-5-3-4-6-19(18)21/h3-10,13-14,16,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDJMQXBQEPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Etherification: The next step involves the etherification of the benzimidazole derivative with 4-(propan-2-yl)phenol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the propan-2-ol position. This can be achieved through various methods, including the use of oxidizing agents or by direct hydroxylation using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol
  • 1-(1H-benzimidazol-1-yl)-3-[4-(methyl)phenoxy]propan-2-ol
  • 1-(1H-benzimidazol-1-yl)-3-[4-(ethyl)phenoxy]propan-2-ol

Uniqueness

1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the isopropyl group on the phenoxy ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.

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